

Spectroscopic data for 2,4,7-Trimethyloctane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2,4,7-Trimethyloctane

Cat. No.: B14564517

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Spectroscopic Data for 2,4,7-Trimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2,4,7-trimethyloctane**, a branched alkane with the molecular formula $C_{11}H_{24}$ and a molecular weight of 156.31 g/mol. Due to the limited availability of experimental spectra for this specific isomer, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for the identification and characterization of **2,4,7-trimethyloctane** in various research and development applications.

Predicted Spectroscopic Data

The following tables summarize the predicted 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for **2,4,7-trimethyloctane**.

Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	~ 0.85	Doublet	6H	C1-H ₃ , C1'-H ₃
b	~ 0.87	Doublet	3H	C8-H ₃
c	~ 0.89	Doublet	3H	C4-CH ₃
d	~ 1.10 - 1.25	Multiplet	4H	C3-H ₂ , C5-H ₂
e	~ 1.35 - 1.48	Multiplet	2H	C6-H ₂
f	~ 1.50 - 1.65	Multiplet	2H	C2-H, C7-H
g	~ 1.70 - 1.85	Multiplet	1H	C4-H

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 19.5	C8
~ 22.5	C1, C1'
~ 24.8	C4-CH ₃
~ 25.0	C7
~ 30.0	C2
~ 32.5	C4
~ 37.0	C5
~ 39.0	C6
~ 45.0	C3

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Assignment
2950 - 2850	Strong	C-H Stretch	sp ³ C-H
1470 - 1450	Medium	C-H Bend	CH ₂ Scissoring
1380 - 1370	Medium	C-H Bend	CH ₃ Bending (Umbrella)
~ 720	Weak	C-H Rock	-(CH ₂) _n - Rocking (n≥4)

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Abundance	Assignment
156	Low	[M] ⁺ (Molecular Ion)
141	Medium	[M - CH ₃] ⁺
113	Medium	[M - C ₃ H ₇] ⁺
99	Medium	[M - C ₄ H ₉] ⁺
85	High	[C ₆ H ₁₃] ⁺
71	High	[C ₅ H ₁₁] ⁺
57	Very High (Base Peak)	[C ₄ H ₉] ⁺ (tert-butyl cation)
43	High	[C ₃ H ₇] ⁺ (isopropyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alkane sample such as **2,4,7-trimethyloctane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of the **2,4,7-trimethyloctane** sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Agitate the vial to ensure complete dissolution of the sample.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
 - Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of the liquid **2,4,7-trimethyloctane** sample directly onto the center of the ATR crystal.
- Instrument Setup and Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum.
 - The spectrum is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - The final spectrum is usually an average of 16-32 scans.
 - After data collection, clean the ATR crystal thoroughly.

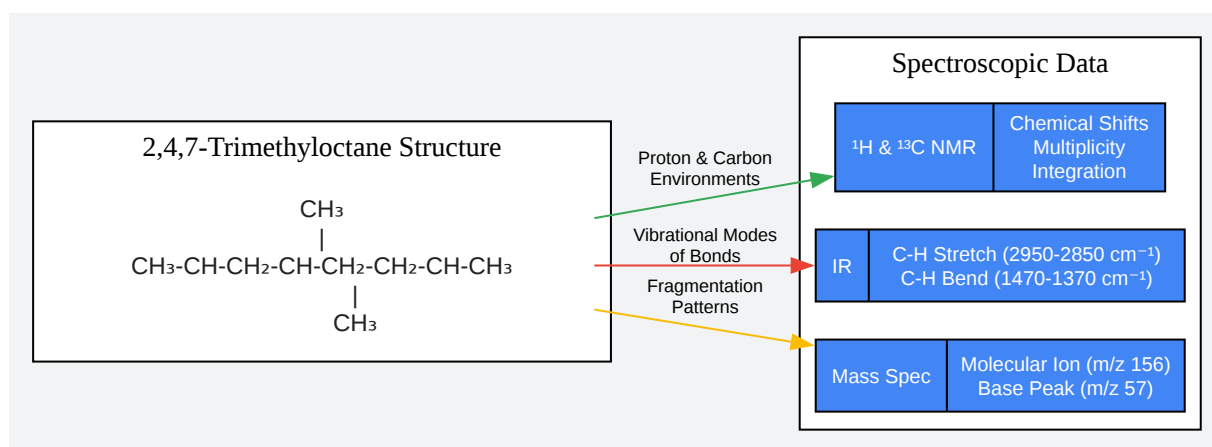
Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
 - Prepare a dilute solution of **2,4,7-trimethyloctane** in a volatile organic solvent (e.g., hexane or dichloromethane).
 - Inject a small volume (typically 1 μL) of the solution into the GC inlet.
 - The GC will separate the components of the sample, with the **2,4,7-trimethyloctane** eluting at a specific retention time.
- Instrument Setup and Data Acquisition:
 - The eluent from the GC is directed into the ion source of the mass spectrometer.
 - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

- Detection: Scan a mass-to-charge (m/z) range of approximately 35-300 amu.
- The instrument control software will record the mass spectrum of the eluting compound.

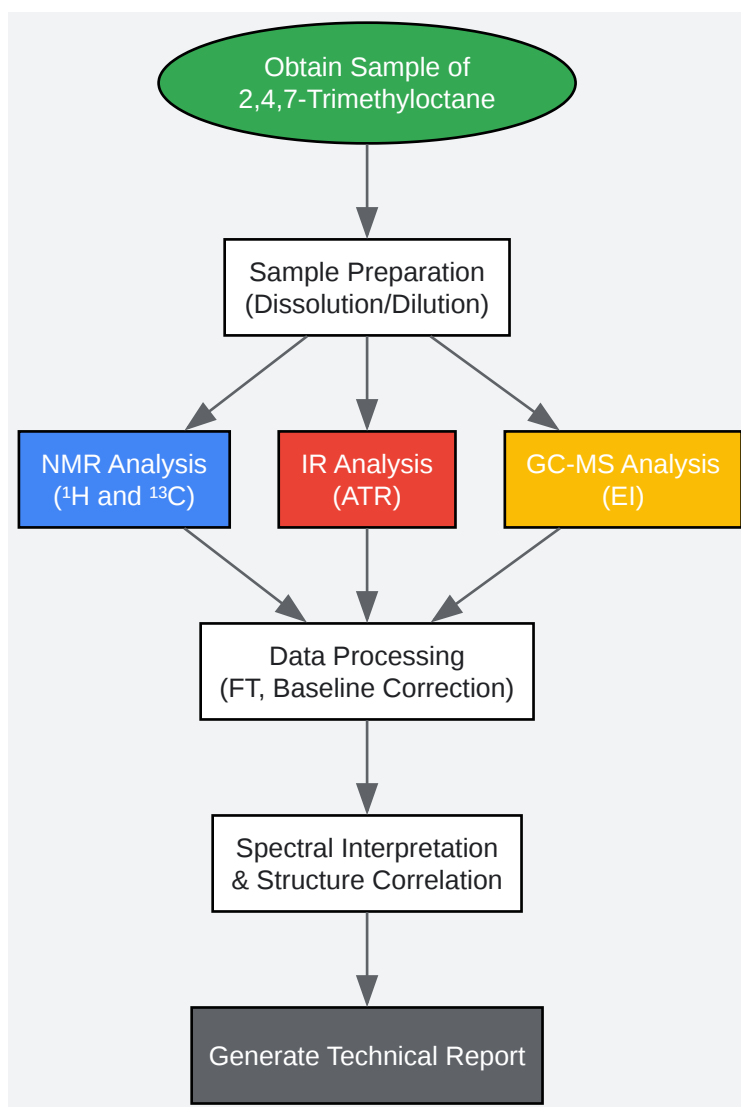
Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure, as well as a general workflow for spectroscopic analysis.



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Caption: Correlation of **2,4,7-Trimethyloctane**'s structure with its spectroscopic data.



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Caption: General experimental workflow for spectroscopic analysis.

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